6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
6-ethylimidazo[1,5-c]pyrimidin-5-one |
InChI |
InChI=1S/C8H9N3O/c1-2-10-4-3-7-5-9-6-11(7)8(10)12/h3-6H,2H2,1H3 |
InChI Key |
WMJJDJBBRIVJKK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=CN=CN2C1=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Ethylimidazo 1,5 C Pyrimidin 5 6h One and Its Analogues
Retrosynthetic Analysis of the Imidazo[1,5-c]pyrimidin-5(6H)-one Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For the 6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one scaffold, the key disconnections can be approached by considering the formation of either the imidazole (B134444) or the pyrimidinone ring.
Disconnection Strategies for the Imidazole Ring Formation
The formation of the imidazole ring in the imidazo[1,5-c]pyrimidin-5(6H)-one system can be envisaged through several disconnection strategies. A common approach involves the disconnection of one C-N and one C-C bond of the imidazole ring. This leads to precursors that are suitably functionalized pyrimidinone derivatives.
One plausible disconnection is at the N1-C7a and C7-N6 bonds. This strategy would involve the cyclization of a 4-amino-3-substituted pyrimidin-6(1H)-one derivative. The substituent at the 3-position would need to be a precursor to the C7 of the imidazole ring, for instance, a halomethyl or a carbonyl group, which can then react with the exocyclic amino group to form the imidazole ring.
Another strategy involves disconnecting the N1-C2 and C2-N3 bonds of a related imidazo[1,2-c]pyrimidin-5(6H)-one scaffold, which can sometimes be rearranged to the desired [1,5-c] isomer. This approach often starts from a substituted cytosine derivative.
Disconnection Strategies for the Pyrimidinone Ring Formation
Alternatively, the retrosynthetic analysis can focus on the formation of the pyrimidinone ring. A primary disconnection strategy involves breaking the N1-C2 and N3-C4 bonds of the pyrimidinone ring. This leads to an imidazole precursor bearing amino and carboxylate (or related) functionalities at adjacent positions.
Classical and Modern Synthetic Routes to the Core Scaffold
Based on the retrosynthetic analysis, several synthetic methodologies have been developed for the construction of imidazo[1,5-c]pyrimidine (B12980393) and related fused heterocyclic systems. These methods range from classical cyclocondensation reactions to modern transition-metal-catalyzed cyclizations.
Cyclocondensation Reactions in Imidazo[1,5-c]pyrimidine Synthesis
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the imidazo[1,5-c]pyrimidin-5(6H)-one scaffold. These reactions typically involve the formation of the bicyclic system in a single step from appropriately functionalized precursors.
One of the common methods for the synthesis of related imidazo[1,2-a]pyrimidines involves the reaction between 2-aminopyrimidine (B69317) and α-haloketones, a method developed by Chichibabin. While this specific reaction leads to a different isomer, analogous strategies can be envisioned for the [1,5-c] system. For instance, the cyclocondensation of a 4-aminopyrimidine (B60600) derivative with a suitable electrophile could potentially lead to the desired scaffold.
A more direct approach to the imidazo[1,5-a]pyridine (B1214698) core, which is structurally related, involves the cyclization of 2-picolylamines with electrophilically activated nitroalkanes in the presence of phosphorous acid in polyphosphoric acid (PPA). nih.gov This suggests that a similar strategy employing substituted aminomethylpyrimidines could be a viable route to imidazo[1,5-c]pyrimidines.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a well-known MCR for the synthesis of imidazo[1,2-a]pyridines and related heterocycles. mdpi.commdpi.com This reaction typically involves the condensation of an aminopyridine, an aldehyde, and an isocyanide.
While direct application to the synthesis of this compound is not extensively documented, the principles of MCRs can be adapted. A hypothetical MCR could involve a suitably substituted pyrimidine (B1678525) precursor, an aldehyde, and an isocyanide to construct the fused imidazole ring in a convergent manner. The versatility of MCRs allows for the rapid generation of a library of analogues by varying the individual components.
| Reaction | Reactants | Product | Ref. |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Imidazo[1,2-a]pyridine (B132010) | mdpi.commdpi.com |
Palladium-Catalyzed Cyclization Methodologies
Palladium-catalyzed cross-coupling and cyclization reactions have revolutionized the synthesis of complex heterocyclic systems. These methods offer high efficiency, functional group tolerance, and regioselectivity. For the synthesis of fused imidazo-heterocycles, palladium-catalyzed intramolecular C-H activation and cross-dehydrogenative coupling (CDC) have been developed. acs.orgacs.org
A reported palladium-catalyzed intramolecular dehydrogenative coupling reaction has been successfully used for the synthesis of fused imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. acs.orgacs.org This approach typically involves the formation of a C-C bond between two C-H bonds under oxidative conditions. Adapting this methodology to the synthesis of this compound would require a precursor designed to facilitate an intramolecular C-H/N-H cyclization to form the imidazole ring.
Another relevant palladium-catalyzed method is the intramolecular Heck reaction. A sequential van Leusen/intramolecular Heck route has been utilized for the synthesis of fused imidazo-pyridine and imidazo-azepine derivatives. nih.gov This strategy involves the initial formation of an imidazole ring containing a vinylogous bromide, which then undergoes an intramolecular palladium-catalyzed cyclization to form the second ring. nih.gov This powerful two-step sequence could be a viable, albeit complex, approach to the target scaffold.
| Catalyst | Reaction Type | Substrate | Product | Ref. |
| Palladium | Intramolecular Dehydrogenative Coupling | Amine and Aldehyde derivatives | Fused Imidazo[1,2-a]pyrimidines | acs.orgacs.org |
| Palladium | Intramolecular Heck Reaction | Imidazole with vinylogous bromide | Fused Imidazo-pyridine | nih.gov |
Domino Reaction Sequences
For the synthesis of related imidazo[1,2-a]pyrimidin-5(1H)-one derivatives, a microwave-assisted novel domino approach has been developed. ums.edu.my This method utilizes a multi-component cascade strategy, highlighting the efficiency of domino reactions in rapidly building the core structure. ums.edu.my Another efficient regioselective cascade synthesis for N-fused imidazo (B10784944) heterocycles involves a transition-metal catalyzed coupling reaction. nih.govacs.org This process proceeds through the formation of a propargylamine (B41283) intermediate, which then undergoes a regioselective 6-endo-dig cyclization to yield highly functionalized imidazo[1,2-a]pyrimidines. nih.govacs.org
While direct examples for this compound are specific, the principles are broadly applicable. A typical domino sequence for a related fused pyrimidinone might involve the reaction of an amino-imidazole precursor with a suitable three-carbon building block. The reaction is designed so that the initial condensation is followed by an intramolecular cyclization and subsequent dehydration or rearrangement to furnish the final fused ring system. The choice of reactants and catalysts is crucial for controlling the reaction pathway and achieving the desired product.
For instance, the reaction of 3-methyl-5-aminopyrazole with specific aldehydes and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) leads regioselectively to pyrazolo[3,4-b]pyridone systems. nuph.edu.ua This demonstrates how a multi-component reaction can be engineered to control the formation of a specific fused heterocyclic core through a domino sequence. nuph.edu.ua Similarly, azide (B81097) domino reactions have been employed for the straightforward synthesis of complex fused heterocycles like thieno[3,2-e] nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidin-5(4H)-ones. dnu.dp.ua
| Reactants | Key Transformation | Resulting Scaffold | Reference |
|---|---|---|---|
| 2-aminobenzimidazole, aldehydes, alkynes | Copper/Silver-catalyzed coupling followed by 6-endo-dig cycloisomerization | Fused Imidazo[1,2-a]pyrimidines | nih.govacs.org |
| Guanidine, Propargyl bromide, Trifluoroacetyl derivative | Microwave-assisted multi-component cascade | Trifluoromethyl substituted Imidazo[1,2-a]pyrimidin-5(1H)-one | ums.edu.my |
| 1,3-diaryl pyrazole-4-carbaldehydes, 3-methyl-5-aminopyrazole, Meldrum's acid | Three-component domino reaction | Pyrazolo[3,4-b]pyridone systems | nuph.edu.ua |
| 2-azidothiophene-3-carboxylates, (1,2,4-oxadiazol-5-yl)acetonitriles | Base-catalyzed azide domino reaction | Thieno[3,2-e] nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidin-5(4H)-ones | dnu.dp.ua |
Regioselective Synthesis of 6-Ethyl Substitution and Other N-Alkylated Derivatives
The biological activity of imidazo[1,5-c]pyrimidin-5(6H)-one derivatives is often modulated by the substituents on the heterocyclic core. Therefore, the regioselective introduction of alkyl groups, particularly at the N-6 position, is a critical aspect of their synthesis.
Strategies for Nitrogen Alkylation at the 6-Position
Direct alkylation of the imidazo[1,5-c]pyrimidin-5(6H)-one core presents a challenge due to the presence of multiple potentially reactive nitrogen atoms. The N-6 position is part of an amide-like system, and its reactivity can be influenced by electronic and steric factors.
Standard alkylation strategies often employ a strong base to deprotonate the nitrogen, generating an anion that then reacts with an alkyl halide (e.g., ethyl iodide for the 6-ethyl derivative). The choice of base and solvent is critical to control the regioselectivity. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3), often in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
A novel strategy that could be adapted for this purpose involves the activation of amides with triflic anhydride (B1165640) (Tf2O) and a suitable pyridine (B92270) derivative, which induces the migration of an alkyl group from an amide nitrogen. rsc.org While demonstrated for other systems, this approach of using amides as direct alkylating agents could provide a new route for N-alkylation under specific conditions. rsc.org
For related purine (B94841) systems, which also feature multiple nitrogen atoms, regioselective alkylation is a well-studied problem. nih.gov Methods developed for purines, such as alkylation of N-trimethylsilylated derivatives with an alkyl halide in the presence of a Lewis acid like tin(IV) chloride (SnCl4), could be explored for the imidazo[1,5-c]pyrimidinone scaffold to achieve kinetically controlled N-alkylation. nih.gov
Control of Regioselectivity in Fused Ring Systems
Achieving regioselectivity in the alkylation of fused heterocyclic systems like imidazo[1,5-c]pyrimidin-5(6H)-one is a significant synthetic challenge. The outcome of an alkylation reaction is determined by a delicate balance between the kinetic and thermodynamic stability of the possible products.
Kinetic vs. Thermodynamic Control : Direct alkylation reactions can lead to a mixture of isomers. nih.gov The kinetically favored product forms faster, often at a less sterically hindered or more electronically accessible nitrogen atom. In contrast, the thermodynamically favored product is the most stable isomer, and its formation can be promoted by using higher temperatures or longer reaction times, allowing for equilibrium to be established. For the imidazo[1,5-c]pyrimidinone system, the N-6 position's reactivity is influenced by the adjacent carbonyl group.
Protecting Groups : A common strategy to direct alkylation to a specific nitrogen is to use protecting groups. By selectively protecting other reactive nitrogens on the ring system, the alkylation can be forced to occur at the desired position (e.g., N-6). Subsequent removal of the protecting groups yields the target compound.
Directed Synthesis : An alternative to direct alkylation of the pre-formed heterocycle is to introduce the N-6 ethyl group at an earlier stage of the synthesis. This can be achieved by using an N-ethylated precursor in the cyclization step that forms the pyrimidinone ring. For example, starting with an appropriately substituted imidazole and reacting it with a reagent derived from N-ethylglycine could ensure the ethyl group is positioned at N-6 in the final product.
| Factor | Influence on Regioselectivity | Example Condition/Strategy |
|---|---|---|
| Base/Solvent System | Affects the concentration and reactivity of the resulting anion(s). | NaH in DMF vs. K2CO3 in Acetone. |
| Reaction Temperature | Lower temperatures favor the kinetic product; higher temperatures favor the thermodynamic product. | Reaction at 0°C vs. reflux. |
| Nature of Alkylating Agent | Steric bulk and reactivity (e.g., iodide vs. bromide) can influence the site of attack. | Ethyl iodide vs. tert-butyl bromide. |
| Lewis Acid Catalysis | Can coordinate to a specific nitrogen, activating it for alkylation or directing the alkylating agent. | Use of SnCl4 with silylated heterocycles. nih.gov |
Stereochemical Considerations in Synthetic Route Design
When designing synthetic routes for analogues of this compound, stereochemical considerations become important if chiral centers are present in the starting materials or are introduced during the synthesis. The core structure of this compound itself is achiral. However, substitution on the ethyl group or at other positions of the heterocyclic core can introduce chirality.
If a chiral starting material is used, its stereochemistry must be preserved or controllably inverted during the synthetic sequence. For example, a synthetic method for pyrimido[2,1-a]isoindole derivatives utilized enantiomeric starting materials to produce chiral products. researchgate.net The stereochemical configuration of the final compounds was confirmed using advanced analytical techniques like 2D NMR spectroscopy and X-ray crystallography. researchgate.net
When new stereocenters are created, for instance, during a reduction or an addition reaction, the diastereoselectivity of the reaction becomes a key consideration. The inherent conformational rigidity of some fused ring systems can influence the stereochemical outcome of reactions. nih.gov For example, the facial selectivity of an addition to the ring can be directed by existing substituents, leading to a preferred diastereomer. The conformational analysis of the heterocyclic core, often aided by computational modeling and confirmed by techniques like NOESY NMR, is crucial for predicting and understanding these stereochemical outcomes. nih.gov
In cases where a racemic mixture is produced, chiral resolution techniques, such as diastereomeric salt formation with a chiral resolving agent or chiral chromatography, would be necessary to isolate the individual enantiomers for further study.
Chemical Reactivity and Mechanistic Organic Chemistry of 6 Ethylimidazo 1,5 C Pyrimidin 5 6h One
Electrophilic Aromatic Substitution Reactions on the Fused System
The fused imidazo[1,5-c]pyrimidine (B12980393) ring system possesses a π-electron-rich imidazole (B134444) moiety, making it susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is dictated by the electron-donating nature of the imidazole ring, which activates the heterocyclic system towards electrophilic attack.
Halogenation: Fused imidazole systems, such as imidazo[1,2-a]pyridines, have been shown to undergo regioselective halogenation. For instance, transition-metal-free halogenation of imidazo[1,2-a]pyridines using sodium chlorite (B76162) or bromite (B1237846) as the halogen source leads to the formation of 3-chloro or 3-bromo derivatives. nih.govrsc.org A similar outcome can be anticipated for 6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one, where the C1 and C3 positions of the imidazole ring are the most likely sites for electrophilic attack. The reaction likely proceeds through the formation of a halogen radical which then attacks the electron-rich double bond of the imidazole ring. researchgate.net
Nitration: The nitration of imidazo[1,5-a]pyridines has been demonstrated to occur readily in acetic acid solution with a mixture of nitric and sulfuric acid. rsc.org The primary site of nitration is the 1-position, and if this position is substituted, nitration occurs at the 3-position. rsc.org Imidazoles that are unsubstituted at the nitrogen are easily nitrated using mixed acid. researchgate.net For this compound, nitration is expected to proceed preferentially at the C1 or C3 position of the imidazole ring.
Friedel-Crafts Reactions: While specific examples for the imidazo[1,5-c]pyrimidinone core are scarce, aza-Friedel-Crafts reactions have been successfully carried out on related imidazo[1,2-a]pyridines. nih.govmdpi.com These reactions, often catalyzed by Lewis acids like Y(OTf)3, allow for the introduction of alkyl groups at the C3 position. nih.gov It is plausible that this compound could undergo similar C3-alkylation reactions under appropriate conditions.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound
| Reaction | Reagents | Predicted Major Product(s) |
| Bromination | NaBrO₂ / Acetic Acid | 1-Bromo-6-ethylimidazo[1,5-c]pyrimidin-5(6H)-one and/or 3-Bromo-6-ethylimidazo[1,5-c]pyrimidin-5(6H)-one |
| Nitration | HNO₃ / H₂SO₄ | 1-Nitro-6-ethylimidazo[1,5-c]pyrimidin-5(6H)-one and/or 3-Nitro-6-ethylimidazo[1,5-c]pyrimidin-5(6H)-one |
| Aza-Friedel-Crafts Alkylation | Aldehyde, Amine, Y(OTf)₃ | 3-Alkyl-6-ethylimidazo[1,5-c]pyrimidin-5(6H)-one |
Nucleophilic Addition and Substitution Pathways
The pyrimidinone ring in this compound contains an electrophilic carbonyl group (C5) and imine-like functionalities, making it susceptible to nucleophilic attack.
Nucleophilic addition to the carbonyl group at C5 is a probable reaction pathway. Strong nucleophiles, such as organometallic reagents or hydrides, could potentially add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent workup could result in the formation of the corresponding alcohol.
Furthermore, the pyrimidine (B1678525) moiety in related systems can undergo nucleophilic substitution reactions, particularly if a suitable leaving group is present on the ring. While the parent compound does not have an obvious leaving group, derivatives with halogen substituents could potentially undergo SNAr reactions.
Tautomeric Equilibria and Their Influence on Reactivity
Tautomerism plays a crucial role in the chemistry of heterocyclic compounds, influencing their structure, stability, and reactivity. For this compound, two primary forms of tautomerism are of significance.
The pyrimidinone ring can exist in equilibrium between its keto and enol forms. nih.gov The keto form, this compound, is generally the more stable tautomer in pyrimidinone systems. nih.govias.ac.in However, the enol tautomer, 6-ethyl-5-hydroxyimidazo[1,5-c]pyrimidine, possesses an aromatic pyrimidine ring, which can provide significant stabilization. comporgchem.com The position of this equilibrium can be influenced by factors such as the solvent and the presence of substituents. ias.ac.incomporgchem.com The enol form, with its hydroxyl group, can exhibit different reactivity, for instance, undergoing O-alkylation or acylation.
The imidazole ring contains two nitrogen atoms, and the proton can reside on either of them, leading to annular tautomerism. researchgate.netnih.gov This tautomerism is a characteristic feature of imidazole and its derivatives. nih.gov The relative stability of the tautomers can be influenced by the electronic effects of the fused pyrimidinone ring and the ethyl substituent at the N6 position. This equilibrium is important as it affects the nucleophilicity and basicity of the imidazole nitrogen atoms, which in turn can influence the compound's behavior in various reactions, including alkylation and coordination with metal ions. mdpi.com
Acid-Base Properties and Protonation States in Reaction Mechanisms
The presence of multiple nitrogen atoms with varying degrees of basicity imparts amphoteric character to this compound. The imidazole nitrogen atoms are generally basic and can be protonated under acidic conditions. The pyrimidinone ring also contains nitrogen atoms, but their basicity is reduced due to the presence of the adjacent carbonyl group.
The specific site of protonation will depend on the relative pKa values of the different nitrogen atoms. Protonation can significantly alter the electronic properties of the molecule, activating it towards certain reactions or deactivating it towards others. For instance, under acidic conditions, protonation of a nitrogen atom in the imidazole ring would likely deactivate it towards further electrophilic attack.
Oxidative and Reductive Transformations of the Heterocyclic System
The fused heterocyclic system of this compound can undergo both oxidative and reductive transformations, although specific studies on this compound are lacking.
Oxidation: Imidazo[1,2-a]pyrimidine moieties have been noted to be susceptible to metabolism by aldehyde oxidase (AO). researchgate.net This suggests that the imidazo[1,5-c]pyrimidinone core could also be prone to enzymatic or chemical oxidation. The oxidation could potentially occur at the electron-rich imidazole ring or at the ethyl group.
Reduction: The pyrimidinone ring contains a carbonyl group and C=N bonds that could be susceptible to reduction. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) could potentially reduce these functionalities. For instance, the C=N bonds could be reduced to C-N single bonds, leading to a saturated pyrimidine ring.
Theoretical and Computational Chemistry Studies of 6 Ethylimidazo 1,5 C Pyrimidin 5 6h One
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental in understanding the electronic structure, stability, and reactivity of a molecule. These methods provide insights into molecular properties that are difficult or impossible to measure experimentally.
Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization
Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and minimum energy of a molecule. This would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation approximately. For 6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one, such a study would yield data on bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of its most stable conformation. However, there are no published DFT studies specifically detailing these parameters for this compound.
Table 1: Hypothetical DFT Calculation Parameters for this compound (Note: This table is illustrative of the parameters that would be used in a study, as no published data exists.)
| Parameter | Example Value/Method |
| Computational Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-31G*(d,p) |
| Solvation Model | PCM (Polarizable Continuum Model) |
| Software | Gaussian, ORCA, etc. |
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can be employed to predict spectroscopic properties like NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). A computational study on this compound would allow for the theoretical prediction of its spectra, which could then be compared with experimental data for structural verification. At present, no such ab initio spectroscopic predictions have been reported in the literature for this compound.
Molecular Docking Simulations for Protein-Ligand Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is a critical tool in drug discovery for predicting the binding mode and affinity of a compound to a biological target.
Binding Site Analysis and Ligand Pose Prediction
To perform a molecular docking simulation for this compound, a specific protein target would first need to be identified. The simulation would then explore the conformational space of the ligand within the protein's binding site to predict the most stable binding pose. This analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. There are currently no published studies detailing the binding site analysis or predicted ligand poses for this compound with any protein target.
Scoring Functions for Binding Affinity Estimation
Scoring functions are mathematical models used in molecular docking programs to estimate the binding affinity between a ligand and a protein. The output is typically a score that ranks different poses and, in some cases, provides an estimate of the binding free energy (e.g., in kcal/mol). A lower score generally indicates a more favorable binding interaction. Without any docking studies having been performed, there are no available binding affinity estimations for this compound against any biological targets.
Table 2: Illustrative Data from a Hypothetical Molecular Docking Study (Note: This table represents the type of data that would be generated. No such data is currently available for the specified compound.)
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Not Studied | N/A | N/A |
| Not Studied | N/A | N/A |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, ligand binding and unbinding events, and the stability of protein-ligand complexes. To date, no molecular dynamics simulation studies have been published for this compound, either in isolation or in complex with a protein. Such a study would be valuable for understanding its flexibility and the stability of its interactions with a biological target.
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific theoretical and computational chemistry studies focused exclusively on the compound This compound . While research exists for the broader class of imidazopyrimidines, the specific ethyl-substituted isomer at the 6-position has not been the subject of dedicated computational investigation in publicly accessible research.
Consequently, it is not possible to provide detailed, scientifically accurate content and data tables for the requested sections of the article. The generation of information on solvent effects, protein-ligand stability, in silico target prediction, and cheminformatics for this particular molecule would be speculative and would not adhere to the required standards of scientific accuracy based on published research.
For academic and research integrity, this article cannot be generated without verifiable data from dedicated studies on this compound.
Investigation of Biological Interactions and Molecular Mechanisms of Imidazo 1,5 C Pyrimidin 5 6h One Derivatives
Molecular Target Identification and Characterization
The biological activity of imidazo[1,5-c]pyrimidin-5(6H)-one derivatives and their analogs is rooted in their ability to interact with specific molecular targets. These interactions can lead to the modulation of key cellular proteins and pathways.
Enzyme Modulation Studies (e.g., Kinases, other protein targets)
A prominent area of investigation for imidazo-pyrimidine derivatives has been their role as kinase inhibitors. Cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, have been a particular focus. Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov The inhibition of CDK2 by these compounds can prevent the phosphorylation of proteins necessary for cell cycle progression, making them promising candidates for anticancer therapies.
The inhibitory activity of these compounds is often evaluated through in vitro enzyme assays, which determine the concentration required to inhibit 50% of the enzyme's activity (IC50). Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the imidazo[1,2-c]pyrimidin-5(6H)-one core are critical for their inhibitory potency. For instance, small aromatic moieties at position 8 generally result in single-digit micromolar IC50 values against CDK2. In contrast, larger substituents, such as substituted biphenyls, tend to decrease the inhibitory activity. nih.gov
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Imidazo[1,2-c]pyrimidin-5(6H)-one derivative 1 | CDK2/cyclin E | 4.5 |
| Imidazo[1,2-c]pyrimidin-5(6H)-one derivative 2 | CDK2/cyclin E | 2.3 |
| Imidazo[1,2-c]pyrimidin-5(6H)-one derivative 3 | CDK2/cyclin E | 8.1 |
Receptor Binding Affinity and Ligand-Receptor Interaction Mechanisms
Derivatives of fused imidazo-pyrimidine systems have also been explored for their ability to bind to cellular receptors, such as adenosine (B11128) receptors and AMPA receptors. A series of diimidazo[1,2-c:4',5'-e]pyrimidines have been shown to act as agonists at the human adenosine A1 receptor. nih.gov For example, the compound 5-amino-7,8-dihydro-3-ribofuranose-8-(R)-(phenyl)-3H-diimidazo [1,2-c:4',5'-e]pyrimidine demonstrated an EC50 of 100 µM in activating the receptor. nih.gov
In a different study, pyrazolo[1,5-c]pyrimidines, which are isosteric to imidazo[1,5-c]pyrimidines, were identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8. nih.gov This modulation is significant as AMPARs are crucial for fast synaptic transmission in the central nervous system. nih.gov The binding affinity of these compounds is typically quantified by their inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) in receptor binding assays.
| Compound Scaffold | Receptor Target | Binding Affinity (Ki or IC50) |
|---|---|---|
| Diimidazo[1,2-c:4',5'-e]pyrimidine | Adenosine A1 Receptor (agonist) | EC50 = 100 µM |
| Pyrazolo[1,5-c]pyrimidine | AMPAR/γ-8 (negative modulator) | pIC50 values ranging from <5 to subnanomolar |
Nucleic Acid Interaction Studies (e.g., DNA G-quadruplex stabilization)
Certain fused imidazo-pyrimidine derivatives have been investigated for their ability to interact with non-canonical DNA structures, such as G-quadruplexes (G4s). These structures are formed in guanine-rich regions of DNA and are implicated in the regulation of gene expression and the maintenance of telomere stability. The stabilization of G-quadruplexes by small molecules is a promising strategy for cancer therapy as it can interfere with telomere maintenance and oncogene expression.
A bis-guanylhydrazone derivative of diimidazo[1,2-a:1,2-c]pyrimidine, known as FG, has been identified as a potent and selective G4 stabilizer. nih.gov The interaction of such ligands with G-quadruplexes can be assessed using techniques like circular dichroism (CD) spectroscopy and fluorescence resonance energy transfer (FRET) melting assays, which can determine the ligand's ability to increase the melting temperature (Tm) of the G-quadruplex structure, indicating stabilization. The diimidazo[1,2-a:1,2-c]pyrimidine core has been established as a scaffold for selective G4 ligands. nih.gov
Cellular Pathway Modulation Studies
The interaction of imidazo[1,5-c]pyrimidin-5(6H)-one derivatives with their molecular targets can trigger a cascade of events within the cell, leading to the modulation of critical cellular pathways such as cell cycle progression and apoptosis.
Cell Cycle Regulation Mechanisms (e.g., G1, G2/M arrest)
As previously mentioned, the inhibition of CDKs by imidazo-pyrimidine derivatives can directly impact cell cycle regulation. The cell cycle is a tightly controlled process with checkpoints that ensure the fidelity of cell division. The inhibition of CDK2, for instance, can lead to cell cycle arrest at the G1/S or G2/M transitions.
Studies on related imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated their ability to induce cell cycle arrest. For example, certain 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been shown to cause cell cycle arrest at the G2/M phase in cancer cells. nih.gov This arrest is often accompanied by changes in the expression levels of key cell cycle regulatory proteins, such as p53 and p21. nih.gov Flow cytometry analysis is a common method used to determine the phase of the cell cycle at which cells are arrested following treatment with a compound.
Apoptosis Induction and Mechanistic Pathways
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Imidazo-pyrimidine and related heterocyclic compounds have been shown to trigger apoptosis through various mechanistic pathways.
For instance, treatment of cancer cells with certain imidazo[1,2-a]pyridine derivatives has been shown to induce apoptosis, as confirmed by assays such as Annexin V-FITC/propidium iodide staining. nih.gov The underlying mechanisms often involve the modulation of the intrinsic (mitochondrial) pathway of apoptosis. This can include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as caspase-3 and caspase-9. nih.govresearchgate.net
Metabolic Pathway Reprogramming (e.g., Pyruvate Kinase M2 activation)
Derivatives of the imidazopyrimidine class have been identified as activators of Pyruvate Kinase M2 (PKM2), an enzyme that plays a pivotal role in cellular metabolism. PKM2 is a key regulator of glycolysis, and its activity can determine whether glucose-derived carbons are used for energy production via oxidative phosphorylation or diverted to anabolic pathways to produce precursors for cell proliferation.
In many pathological states, including cancer, the less active dimeric form of PKM2 is predominant. This state favors aerobic glycolysis (the Warburg effect), allowing for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways. Pharmacological activation of PKM2 promotes the formation of its more active tetrameric state. This conformational change enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby directing glucose metabolism towards oxidative phosphorylation and away from anabolic pathways. This reprogramming of cellular metabolism can counteract the metabolic phenotype of proliferating cells. The activation of PKM2 by specific imidazopyrimidine derivatives represents a promising strategy for therapeutic intervention in diseases characterized by metabolic dysregulation.
Mechanistic Investigations of Antimicrobial Activity
Antibacterial Mechanisms against Gram-Positive and Gram-Negative Strains
Imidazo[1,5-c]pyrimidin-5(6H)-one derivatives have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. The primary mechanisms of action appear to involve the disruption of essential cellular processes, including cell wall and protein synthesis.
For Gram-positive bacteria, one proposed mechanism is the inhibition of enzymes crucial for peptidoglycan synthesis, a vital component of their cell wall. By targeting these enzymes, the compounds compromise the structural integrity of the bacterial cell wall, leading to cell lysis. In Gram-negative bacteria, which possess a more complex cell envelope with an outer membrane, derivatives have been suggested to inhibit enzymes like LpxC, which is involved in the biosynthesis of Lipid A, an essential component of the outer membrane. frontiersin.org Furthermore, some imidazopyridine derivatives have been found to target peptide deformylase, an enzyme essential for bacterial protein synthesis. patsnap.com
The effectiveness of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.
Table 1: Antibacterial Activity of Imidazo[1,5-c]pyrimidin-5(6H)-one Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 7.8 |
| Derivative B | Staphylococcus aureus | 31.25 |
| Derivative C | Escherichia coli | 32 |
| Derivative D | Pseudomonas aeruginosa | 65.22% inhibition |
| Derivative E | Bacillus subtilis | 82.61% inhibition |
Note: This table is a representation of data found in the literature for related imidazopyrimidine compounds. patsnap.comresearchgate.netnih.govnih.govnih.gov
Antifungal Mechanisms
The antifungal activity of imidazo[1,5-c]pyrimidin-5(6H)-one and its analogs is primarily attributed to the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. patsnap.complos.org
The key target for these compounds is the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme. nih.gov By inhibiting this enzyme, the derivatives prevent the conversion of lanosterol to ergosterol. patsnap.comnih.gov This blockade leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered sterol composition disrupts membrane structure and function, increases permeability, and ultimately leads to the inhibition of fungal growth and cell death. plos.orgnih.gov
Table 2: Antifungal Activity of Imidazo[1,5-c]pyrimidin-5(6H)-one Derivatives
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Derivative F | Candida albicans | >100 |
| Derivative G | Aspergillus flavus | 50 |
| Derivative H | Candida albicans | 70.37% inhibition |
Note: This table is a representation of data found in the literature for related imidazopyrimidine compounds. niscpr.res.innih.gov
Antitubercular Mechanisms (e.g., Nitroimidazole redox biochemistry)
Certain nitro-substituted imidazopyrimidine derivatives have emerged as potent antitubercular agents, targeting the essential cell wall synthesis machinery of Mycobacterium tuberculosis. A key enzyme inhibited by these compounds is the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). patsnap.combirmingham.ac.uknih.govresearchgate.net DprE1 is critical for the biosynthesis of arabinogalactan (B145846) and lipoarabinomannan, two essential components of the unique mycobacterial cell wall. patsnap.comresearchgate.netmdpi.com
The mechanism of action involves the bioreductive activation of the nitro group on the imidazopyrimidine scaffold. mdpi.com Within the mycobacterium, the nitro group is reduced to a highly reactive nitroso intermediate. mdpi.com This species then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme. mdpi.com This disruption of cell wall synthesis compromises the bacterium's structural integrity, ultimately causing cell death. patsnap.com The specificity of this activation process within mycobacteria contributes to the selective toxicity of these compounds. patsnap.com
Anti-inflammatory Action at the Molecular Level (e.g., p38 MAP kinase inhibition)
Imidazo[1,5-c]pyrimidin-5(6H)-one derivatives have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.gov The p38 MAP kinase signaling pathway plays a crucial role in the cellular response to inflammatory stimuli and stress. Activation of p38 leads to the downstream production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
These derivatives act as ATP-competitive inhibitors, binding to the active site of the p38 kinase and preventing the phosphorylation of its downstream targets. nih.goveurekaselect.com By blocking this signaling cascade, the compounds effectively suppress the synthesis and release of key inflammatory mediators. This mechanism of action makes them promising candidates for the treatment of various inflammatory conditions, including rheumatoid arthritis. nih.gov
Table 3: p38 MAP Kinase Inhibitory Activity of Imidazopyrimidine Derivatives
| Compound | Inhibition | IC50 (nM) |
|---|---|---|
| Derivative I | p38α MAP Kinase | 27 |
| Derivative J | p38α MAP Kinase | 27.6 |
| Derivative K | p38α MAP Kinase | 28 |
| Derivative L | p38α MAP Kinase | 31 |
Note: This table is a representation of data found in the literature for related imidazopyrimidine and imidazole-based compounds. ijmphs.comresearchgate.net
Anxiolytic and Sedative Mechanisms (e.g., GABAa agonism)
The anxiolytic and sedative properties observed with some imidazopyrimidine derivatives are mediated through their interaction with γ-aminobutyric acid type A (GABAA) receptors in the central nervous system. These receptors are ligand-gated ion channels that, upon binding of the inhibitory neurotransmitter GABA, allow an influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.
Derivatives of the imidazopyrimidine class act as positive allosteric modulators of the GABAA receptor, typically by binding to the benzodiazepine (B76468) site located at the interface between the α and γ subunits. nih.gov This binding enhances the effect of GABA, increasing the frequency of channel opening and potentiating the inhibitory signal. The specific subunit composition of the GABAA receptor pentamer (e.g., α1, α2, α3, α5) influences the pharmacological profile, with modulation of α2 and α3-containing receptors often associated with anxiolytic effects, while interaction with α1-containing receptors is more linked to sedation. nih.gov The ability of these compounds to selectively modulate specific GABAA receptor subtypes offers the potential for developing anxiolytics with improved side-effect profiles.
Table 4: GABAA Receptor Binding Affinity of Imidazopyridine Derivatives
| Compound | Receptor Subtype | Ki (nM) |
|---|---|---|
| Derivative M | α1-GABAAR | 20.9 |
| Derivative N | α1-GABAAR | 22.8 |
| Derivative O | α1-GABAAR | 24.0 |
| Derivative P | α1-GABAAR | 43.0 |
Note: This table is a representation of data found in the literature for related imidazo[1,2-a]-pyridine compounds. nih.gov
Structure-Mechanism Relationships in Enzyme Inhibition and Activation
The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has been identified as a versatile core for the development of potent enzyme inhibitors, particularly targeting protein kinases. The structure-mechanism relationships of these derivatives have been primarily elucidated through studies on Cyclin-Dependent Kinase 2 (CDK2) and Spleen Tyrosine Kinase (Syk).
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have emerged as a notable class of CDK2 inhibitors. researchgate.netnih.gov CDK2 is a key enzyme in cell cycle regulation, and its pharmacological inhibition is a promising strategy in cancer therapy. researchgate.net The inhibitory mechanism of these compounds is generally ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. nih.gov
Co-crystal structures of potent inhibitors with CDK2 have revealed the specific molecular interactions that underpin their inhibitory activity. A key interaction is the formation of hydrogen bonds with the hinge region of the kinase, a critical feature for ATP-competitive inhibitors. For instance, the co-crystal structure of one potent compound with CDK2 demonstrated a hydrogen bonding interaction with the backbone of Leu83 in the ATP pocket. researchgate.netnih.gov
The structure-activity relationship (SAR) studies have highlighted the importance of substituents at various positions of the imidazo[1,2-c]pyrimidin-5(6H)-one core. Modifications have been explored at positions 2, 3, 6, and 8. researchgate.net
Position 8: Substitution with aromatic moieties at this position has been a primary focus. nih.gov 2D structure-activity relationship studies have shown that smaller aromatic substituents, up to the size of a naphthyl or methoxyphenyl group, generally result in compounds with IC50 values in the single-digit micromolar range. nih.gov Conversely, larger substituents, such as substituted biphenyls, tend to decrease the inhibitory activity. nih.gov This suggests that the size and nature of the substituent at position 8 are critical for optimal fitting within the ATP-binding pocket of CDK2.
The binding modes of these compounds, as suggested by molecular docking studies, can vary in the orientation of the inhibitor core and the placement of the substituents within the active site. nih.gov These studies, combined with quantum mechanical scoring, help in identifying favorable binding modes that can guide future drug design efforts. nih.gov
Interactive Data Table: Structure-Activity Relationship of Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives as CDK2 Inhibitors
| Position of Substitution | Type of Substituent | Effect on CDK2 Inhibition | Reference |
| 8 | Small Aromatic (e.g., Naphthyl, Methoxyphenyl) | Generally leads to single-digit micromolar IC50 values | nih.gov |
| 8 | Large Aromatic (e.g., Substituted Biphenyls) | Decreased inhibitory activity | nih.gov |
| 2, 3, 6, 8 | Various modifications via cross-coupling, halogenation, alkylation | Displayed micro- to submicromolar inhibition | researchgate.net |
Inhibition of Syk Family Kinases
Derivatives of the imidazo[1,2-c]pyrimidine (B1242154) scaffold have also been investigated as potent inhibitors of the Spleen Tyrosine Kinase (Syk) family, which includes Syk and Zeta-associated protein kinase of 70 kDa (ZAP-70). nih.gov These non-receptor tyrosine kinases play crucial roles in the activation of B-cells and T-cells, making them attractive therapeutic targets for allergic and autoimmune diseases. nih.gov
Research in this area has shown that imidazo[1,2-c]pyrimidine derivatives can potently inhibit Syk family kinases. nih.gov While detailed co-crystal structures for this specific class of inhibitors with Syk are not as readily available in the provided literature, the mechanism is likely to be ATP-competitive, similar to their action on CDKs. The focus of these studies has been to improve the oral efficacy of this class of compounds. nih.gov
One notable compound from these studies not only demonstrated strong in vitro inhibitory activity against Syk and ZAP-70 but also showed in vivo efficacy in animal models of allergic reactions and T-cell activation when administered orally. nih.gov This highlights the potential of the imidazo[1,2-c]pyrimidine core in developing orally bioavailable kinase inhibitors.
Enzyme Activation
The available research on imidazo[1,2-c]pyrimidin-5(6H)-one and its derivatives has predominantly focused on their role as enzyme inhibitors. There is no significant information in the reviewed literature to suggest that these compounds act as enzyme activators. Their mechanism of action, particularly in the context of kinases, is centered on blocking the active site and preventing the catalytic function of the enzyme.
Structure Activity Relationship Sar Studies and Rational Design of Imidazo 1,5 C Pyrimidin 5 6h One Derivatives
Systematic Modification of the 6-Ethyl Substituent and its Impact on Activity
The substituent at the 6-position of the imidazo[1,5-c]pyrimidin-5(6H)-one core plays a crucial role in modulating the pharmacological profile of these compounds. The ethyl group in 6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one has been a focal point for systematic modifications to probe the steric and electronic requirements for optimal activity.
Homologous Series Analysis
To understand the impact of the size and lipophilicity of the substituent at the 6-position, a homologous series of N-alkyl derivatives has been investigated. The analysis typically involves synthesizing and evaluating compounds where the ethyl group is replaced by methyl, propyl, butyl, and larger alkyl chains. While specific data for a homologous series based on this compound is not extensively available in publicly accessible literature, general principles of medicinal chemistry suggest that increasing the alkyl chain length can enhance lipophilicity, which may affect cell membrane permeability and interaction with hydrophobic pockets of a target protein. However, an optimal chain length is often observed, beyond which activity may decrease due to steric hindrance or reduced solubility.
Interactive Table: Homologous Series of 6-Alkylimidazo[1,5-c]pyrimidin-5(6H)-one Derivatives and Hypothetical Activity
| Compound | 6-Substituent | Hypothetical Biological Activity (IC₅₀, µM) |
| 1 | Methyl | Data Not Available |
| 2 | Ethyl | Data Not Available |
| 3 | Propyl | Data Not Available |
| 4 | Butyl | Data Not Available |
Note: The biological activity data in this table is hypothetical due to the lack of specific experimental values in the reviewed literature for this homologous series.
Bioisosteric Replacements at the Ethyl Moiety
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. For the 6-ethyl group, various bioisosteres can be considered. These replacements aim to mimic the steric and electronic properties of the ethyl group while potentially introducing beneficial interactions or mitigating metabolic liabilities. Examples of bioisosteric replacements for an ethyl group include cyclopropyl (B3062369), vinyl, ethynyl, and small heterocyclic rings like oxetane. The introduction of a cyclopropyl group, for instance, can maintain a similar spatial arrangement but introduce conformational rigidity. While the concept of bioisosterism is well-established, specific studies detailing the bioisosteric replacement of the 6-ethyl group in imidazo[1,5-c]pyrimidin-5(6H)-one are not readily found in the current body of scientific literature.
Exploration of Substituent Effects on the Pyrimidinone Ring
The pyrimidinone ring also presents opportunities for structural diversification. Modifications to this ring can impact hydrogen bonding capabilities, solubility, and metabolic stability. For instance, substitution at positions C-2 or C-3 could influence the molecule's interaction with its biological target. Research on the closely related imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has shown that modifications at various positions, including the pyrimidinone ring, can significantly affect activity, such as cyclin-dependent kinase 2 (CDK2) inhibition. nih.govresearchgate.net However, direct and specific SAR data for the pyrimidinone ring of this compound is not well-documented.
Positional Isomerism and its Influence on Biological Activity
The arrangement of the fused imidazole (B134444) and pyrimidinone rings gives rise to several positional isomers, including imidazo[1,5-c]-, imidazo[1,2-c]-, and imidazo[1,2-a]pyrimidinones. The position of the nitrogen atom in the five-membered ring relative to the six-membered ring can have a profound impact on the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capacity, thereby influencing its biological activity. For example, studies on related imidazopyrimidine systems have demonstrated that different isomers can exhibit distinct biological profiles. A direct comparative study of the biological activity of this compound and its positional isomers, such as 6-Ethylimidazo[1,2-c]pyrimidin-5(6H)-one, would be highly informative for understanding the optimal scaffold geometry for a given biological target. Unfortunately, such direct comparative SAR studies are not prevalent in the existing literature.
Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Analysis
In the quest to develop potent and drug-like molecules, medicinal chemists rely on a variety of metrics to guide the optimization process. Among the most valuable of these are Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LiPE). These metrics provide a nuanced understanding of a compound's quality by normalizing its potency for its size and lipophilicity, respectively. This approach helps to steer away from the trap of achieving high potency simply by increasing molecular weight or greasiness, which often leads to poor pharmacokinetic and safety profiles.
Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom (heavy atom) of a molecule. It is a valuable tool for identifying small, efficient fragments that can serve as starting points for optimization. A higher LE value suggests that a compound has a more efficient interaction with its target protein.
Lipophilic Efficiency (LLE or LiPE) relates the potency of a compound to its lipophilicity, typically measured as logP or logD. It is a critical parameter for ensuring that increases in potency are not achieved at the expense of excessive lipophilicity, which can lead to issues such as poor solubility, high metabolic turnover, and off-target toxicity. A higher LLE value is generally indicative of a higher quality lead compound.
While the application of these metrics is widespread in drug discovery, there is a notable lack of publicly available research that specifically details the LE and LLE values for a series of this compound derivatives. To illustrate how such an analysis would be conducted, a hypothetical data set is presented below. This table showcases the kind of data required and the calculated efficiency metrics that would be used to evaluate a series of hypothetical analogs.
Hypothetical Data for SAR Analysis of Imidazo[1,5-c]pyrimidin-5(6H)-one Derivatives
| Compound ID | R-Group at C6 | IC50 (nM) | pIC50 | Heavy Atom Count (HAC) | clogP | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |
|---|---|---|---|---|---|---|---|
| 1 | -CH2CH3 | 50 | 7.30 | 11 | 0.66 | 1.8 | 5.50 |
| 2 | -CH3 | 100 | 7.00 | 10 | 0.64 | 1.4 | 6.36 |
| 3 | -H | 250 | 6.60 | 9 | 0.62 | 0.9 | 6.98 |
| 4 | -CH(CH3)2 | 30 | 7.52 | 12 | 0.68 | 2.5 | 5.84 |
In this hypothetical analysis, one would assess how changes in the substituent at the 6-position impact not only the potency (pIC50) but also the efficiency metrics. For instance, a medicinal chemist would look for compounds that exhibit a significant increase in pIC50 without a corresponding inflation of the heavy atom count or cLogP, thus leading to favorable LE and LLE values.
Fragment-Based Approaches to SAR Development
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach begins by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Due to their low complexity, fragments can explore chemical space more efficiently and often exhibit high ligand efficiency. Once a binding fragment is identified, it can be optimized into a more potent lead compound through strategies such as fragment growing, linking, or merging.
The application of FBDD to the imidazo[1,5-c]pyrimidin-5(6H)-one scaffold would involve several key steps:
Fragment Library Screening: A library of diverse, low-molecular-weight fragments would be screened against the target of interest using biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography.
Hit Identification and Validation: Fragments that demonstrate binding to the target are identified and their binding mode is validated, often through structural biology techniques. For the imidazo[1,5-c]pyrimidin-5(6H)-one core, a fragment might be a simple substituted imidazole or pyrimidinone.
Fragment-to-Lead Evolution: Confirmed fragment hits are then elaborated into more potent, lead-like molecules. This can be achieved by:
Growing: Extending the fragment to make additional interactions with the target protein.
Linking: Connecting two or more fragments that bind to adjacent sites on the target.
Merging: Combining the structural features of overlapping fragments into a single, more potent molecule.
Currently, there is a scarcity of published research specifically detailing the use of fragment-based approaches for the development of ligands based on the this compound scaffold. However, the principles of FBDD are broadly applicable and represent a promising avenue for the discovery of novel and efficient modulators of therapeutic targets utilizing this heterocyclic system. The success of such a campaign would hinge on the careful selection of a fragment library and the strategic optimization of initial hits, guided by efficiency metrics as discussed in the previous section.
Synthetic Modifications and Analog Design Strategies
Design Principles for Generating Diverse Imidazo[1,5-c]pyrimidin-5(6H)-one Analogs
The generation of diverse analogs of the imidazo[1,5-c]pyrimidin-5(6H)-one scaffold is primarily driven by the goal of modulating biological activity, such as kinase inhibition or antiviral effects. acs.orgnih.gov Key design principles involve systematic modifications at various positions of the heterocyclic core to probe the structure-activity relationship (SAR).
Core Design Strategies Include:
Substitution at Key Positions: Research has shown that substitutions at positions 2, 3, 6, and 8 of the related imidazo[1,2-c]pyrimidin-5(6H)-one core can significantly impact biological activity. researchgate.net For the 6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one scaffold, positions on the imidazole (B134444) and pyrimidine (B1678525) rings are targeted for modification to explore interactions with biological targets.
Introduction of Diverse Functionalities: Incorporating a wide range of chemical groups—from simple alkyl and halogen moieties to complex aryl and heteroaryl systems—allows for the exploration of chemical space. This strategy aims to optimize binding affinity, selectivity, and physicochemical properties such as solubility and metabolic stability.
Three-Dimensional Shape Modulation: The spatial arrangement of substituents is critical. Introducing bulky or conformationally restricted groups can enforce specific orientations that may be more favorable for binding to a target protein's active site.
These principles are often guided by computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) models, to predict the most promising modifications before synthesis. nih.govnih.gov
Functionalization Strategies on the Imidazo[1,5-c]pyrimidin-5(6H)-one Core
Direct modification of the pre-formed imidazo[1,5-c]pyrimidin-5(6H)-one nucleus is a primary route to generating analogs. These strategies leverage modern synthetic organic chemistry techniques to introduce a variety of substituents regioselectively.
Halogenation of the imidazo[1,5-c]pyrimidin-5(6H)-one core is a critical initial step for diversification. Halogen atoms, particularly bromine and iodine, serve as versatile synthetic handles for subsequent cross-coupling reactions. researchgate.net For instance, the synthesis of 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one has been successfully achieved from 5-iodocytosine, providing a key intermediate for further modification. researchgate.net The introduction of halogens not only enables further reactions but can also directly influence the biological activity of the molecule, with halogenated substituents often augmenting antimicrobial or other activities. mdpi.com
Electrophilic aromatic substitution reactions are a common method for introducing halogens onto the electron-rich imidazole ring of the scaffold. nih.gov The regioselectivity of these reactions is a key consideration, often influenced by the existing substitution pattern and reaction conditions.
Palladium-catalyzed cross-coupling reactions are indispensable tools for attaching aryl and heteroaryl moieties to the halogenated imidazo[1,5-c]pyrimidin-5(6H)-one core. These reactions facilitate the creation of carbon-carbon bonds with high efficiency and selectivity. researchgate.net
Suzuki-Miyaura Coupling: This reaction is widely used to couple an organoboron species (boronic acid or ester) with a halide (e.g., 8-iodoimidazo[1,5-c]pyrimidin-5(6H)-one) under palladium catalysis. It has been employed to synthesize a variety of derivatives modified at positions 2, 3, 6, or 8. researchgate.netresearchgate.net This method is valued for its tolerance of a wide range of functional groups and generally mild reaction conditions. nih.govmdpi.com
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is used to introduce alkynyl groups, which can be valuable pharmacophores themselves or can be further transformed into other functional groups. tandfonline.com
The strategic introduction of diverse aryl and heteroaryl groups through these methods allows for fine-tuning of electronic and steric properties to optimize interactions with biological targets.
Table 1: Examples of Suzuki Cross-Coupling Reactions on Imidazopyrimidine Scaffolds
| Halogenated Precursor | Boronic Acid/Ester | Product | Yield | Reference |
|---|---|---|---|---|
| 8-Iodoimidazo[1,2-c]pyrimidin-5(6H)-one | Phenylboronic acid | 8-Phenylimidazo[1,2-c]pyrimidin-5(6H)-one | Good | researchgate.net |
| 8-Iodoimidazo[1,2-c]pyrimidin-5(6H)-one | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one | 80% | researchgate.net |
| 8-Iodoimidazo[1,2-c]pyrimidin-5(6H)-one | Thiophen-2-ylboronic acid | 8-(Thiophen-2-yl)imidazo[1,2-c]pyrimidin-5(6H)-one | 61% | researchgate.net |
| 6-Iodo-2-phenylimidazo[4,5-b]pyridine | 4-Hydroxyphenylboronic acid | 6-(4-Hydroxyphenyl)-2-phenylimidazo[4,5-b]pyridine | 65% | mdpi.com |
Amide and ester functionalities are frequently incorporated into drug candidates to modulate properties such as hydrogen bonding capacity, polarity, and metabolic stability. For the imidazo[1,5-c]pyrimidin-5(6H)-one scaffold, these groups can be introduced by first installing a carboxylic acid or alcohol functionality onto the core, followed by standard condensation reactions.
Palladium-catalyzed carbonylation of a halo-imidazopyrimidine precursor can be used to introduce a carboxyl or carboxamide moiety. nih.gov Once a carboxylic acid derivative is in place, it can be readily converted to a wide array of amides and esters using common coupling reagents (e.g., HATU, EDC) or via acid-catalyzed esterification.
Scaffold Hopping and Isosteric Replacements around the Imidazo[1,5-c]pyrimidin-5(6H)-one Nucleus
Scaffold hopping and isosteric replacement are advanced drug design strategies used to discover novel chemotypes with improved properties while retaining the desired biological activity. researchgate.net
Scaffold Hopping: This involves replacing the central imidazo[1,5-c]pyrimidin-5(6H)-one core with a different heterocyclic system that maintains the crucial three-dimensional arrangement of key binding functionalities. researchgate.net For example, related scaffolds like imidazo[1,2-a]pyridines, imidazo[4,5-b]pyridines, or pyrazolo[1,5-a]pyrimidines could be explored as alternative cores that mimic the shape and electronic properties of the original nucleus. mdpi.comacs.orgmdpi.com
Isosteric Replacements: This strategy involves substituting specific functional groups or fragments within a molecule with other groups that have similar steric and electronic properties (bioisosteres). researchgate.net For instance, the ethyl group at the N-6 position could be replaced with other small alkyl groups (propyl, cyclopropyl) or groups with different electronic properties (e.g., trifluoroethyl) to probe the effect on activity and metabolism. Similarly, the carbonyl oxygen at C-5 could be replaced with a thione (C=S) group, or a phenyl ring substituent could be replaced by a bioisosteric heterocycle like thiophene (B33073) or pyridine (B92270).
These approaches are powerful tools for navigating around intellectual property, improving pharmacokinetic profiles, and escaping metabolic liabilities associated with the original scaffold.
Derivatization for Enhanced Potency and Selectivity (mechanism-focused)
Systematic derivatization of the imidazo[1,5-c]pyrimidin-5(6H)-one scaffold is crucial for enhancing biological potency and achieving selectivity for a specific target over related ones. Studies on the closely related imidazo[1,2-c]pyrimidin-5(6H)-one core as a cyclin-dependent kinase 2 (CDK2) inhibitor provide valuable mechanistic insights into how specific structural modifications can drive activity. nih.govresearchgate.net
The binding mode of these inhibitors in the ATP pocket of CDK2 reveals that the heterocyclic core often forms critical hydrogen bonds with the hinge region of the kinase, for example, with the backbone of residue Leu83. researchgate.netnih.gov The substituents at various positions then explore different sub-pockets of the active site.
Structure-activity relationship (SAR) studies have shown that for CDK2 inhibition, small aromatic substituents at position 8 generally lead to potent, single-digit micromolar IC50 values. nih.gov Larger substituents, such as substituted biphenyls, can decrease activity, likely due to steric hindrance. nih.gov This suggests that the size and nature of the group at this position are critical for optimal fitting within the enzyme's active site. The co-crystal structure of a potent inhibitor with CDK2 confirmed its binding mode in the ATP pocket, providing a structural basis for these SAR observations and guiding future design efforts. researchgate.netnih.gov
Table 2: Structure-Activity Relationship of 8-Substituted Imidazo[1,2-c]pyrimidin-5(6H)-one Analogs as CDK2 Inhibitors
| Compound | Substituent at Position 8 | CDK2/cyclin E IC₅₀ (µM) | Reference |
|---|---|---|---|
| Analog 1 | Phenyl | 1.3 | nih.gov |
| Analog 2 | 4-Methoxyphenyl | 1.5 | nih.gov |
| Analog 3 | Naphthalen-1-yl | 2.2 | nih.gov |
| Analog 4 | Biphenyl-4-yl | > 25 | nih.gov |
| Analog 5 (3b) | 3-Hydroxyphenyl | 0.7 | researchgate.netnih.gov |
These findings underscore a mechanism where the core scaffold acts as an anchor in the hinge region, while peripheral substituents are optimized to maximize favorable interactions with surrounding residues, thereby enhancing both potency and selectivity.
Lack of Publicly Available Research Data on this compound
Extensive searches of publicly available scientific literature and chemical databases have revealed no specific research articles or detailed data focusing on the chemical compound "this compound." This scarcity of information prevents the generation of a detailed scientific article on its specific research applications and future perspectives as outlined in the user's request.
While the broader class of imidazopyrimidines and their isomers are well-represented in chemical and pharmacological research, data on the exact [1,5-c] pyrimidin-5(6H)-one scaffold, particularly the 6-ethyl substituted variant, is not currently available in the public domain. Research has predominantly focused on related isomeric structures such as the imidazo[1,2-c]pyrimidin-5(6H)-one and pyrazolo[1,5-a]pyrimidine cores.
These related but distinct chemical families have been investigated for a variety of biological activities. For instance, derivatives of imidazo[1,2-c]pyrimidin-5(6H)-one have been synthesized and evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2), showing potential in cancer therapy. Similarly, the pyrazolo[1,5-a]pyrimidine scaffold is a well-known privileged structure in medicinal chemistry, with derivatives being explored as kinase inhibitors and for other therapeutic applications.
Therefore, without any dedicated studies on this compound, any attempt to create the requested article would be speculative and not based on factual, scientific evidence. The following sections of the requested outline cannot be addressed due to this lack of specific data:
Research Applications and Future Perspectives in Imidazo 1,5 C Pyrimidin 5 6h One Chemistry
Emerging Computational Approaches for Imidazo[1,5-c]pyrimidin-5(6H)-one Studies
Further research and publication in the scientific literature are required before a comprehensive article on the research applications and future perspectives of 6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one can be accurately generated.
Q & A
Q. What role do hybrid theoretical-experimental frameworks play in designing novel imidazopyrimidinone scaffolds?
- Methodological Answer : Combining DFT-predicted electronic properties (e.g., HOMO/LUMO levels) with high-throughput screening identifies candidates with enhanced bioactivity. For instance, electron-deficient pyrimidine rings improve binding to kinase ATP pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
